molecular formula C19H15F3IN3O B587405 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 CAS No. 1246818-65-4

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3

Cat. No. B587405
CAS RN: 1246818-65-4
M. Wt: 488.267
InChI Key: WDDHGZLDAZNYLH-BMSJAHLVSA-N
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Description

Intermediate in the preparation of labeled Nilotinib.

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Synthesis of Nilotinib : A process for synthesizing nilotinib, an antitumor agent, involves the use of a compound structurally similar to 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3. This demonstrates its relevance in the preparation of cancer treatment drugs (Wang Cong-zhan, 2009).

  • Pharmacokinetics and Tissue Distribution : The study of pharmacokinetics and tissue distribution of structurally related compounds can inform the understanding of similar compounds like 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3. This is particularly relevant for its potential applications in drug development (Y. W. Kim et al., 2008).

Inhibitors and Therapeutic Agents

  • Anti-inflammatory Activity : Research on compounds with a similar structure has shown potential for anti-inflammatory activity, which can guide the exploration of 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 in this area (R. Kalsi et al., 1990).

  • Cardiac Electrophysiological Activity : Research into N-substituted imidazolylbenzamides suggests potential applications for similar compounds in cardiac electrophysiology, offering a pathway for the development of new class III agents (T. K. Morgan et al., 1990).

Catalysis and Chemical Transformations

  • Catalysis of Nitrile-Primary Amide Interconversion : Studies on palladium complexes with chalcogenated N-heterocyclic carbenes, which include imidazole rings, demonstrate applications in catalysis, particularly in nitrile-primary amide interconversion and Sonogashira coupling. This could be relevant for the use of 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3 in similar chemical transformations (P. Dubey et al., 2017).

properties

CAS RN

1246818-65-4

Product Name

3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide-d3

Molecular Formula

C19H15F3IN3O

Molecular Weight

488.267

IUPAC Name

3-iodo-4-methyl-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27)/i2D3

InChI Key

WDDHGZLDAZNYLH-BMSJAHLVSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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